N-(2-methylsulfinyl-1-phenylethyl)oxane-2-carboxamide
Description
N-(2-methylsulfinyl-1-phenylethyl)oxane-2-carboxamide is a chemical compound with the molecular formula C15H17NOS It is known for its unique structure, which includes a sulfinyl group attached to a phenylethyl moiety and an oxane ring
Properties
IUPAC Name |
N-(2-methylsulfinyl-1-phenylethyl)oxane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-20(18)11-13(12-7-3-2-4-8-12)16-15(17)14-9-5-6-10-19-14/h2-4,7-8,13-14H,5-6,9-11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRKEFXDCCXLMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC(C1=CC=CC=C1)NC(=O)C2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylsulfinyl-1-phenylethyl)oxane-2-carboxamide typically involves the reaction of 2-methylsulfinyl-1-phenylethylamine with oxane-2-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylsulfinyl-1-phenylethyl)oxane-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under specific conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a different set of products.
Substitution: Various substituents can be introduced into the phenylethyl moiety or the oxane ring through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group yields sulfone derivatives, while reduction can produce simpler amine compounds.
Scientific Research Applications
N-(2-methylsulfinyl-1-phenylethyl)oxane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-methylsulfinyl-1-phenylethyl)oxane-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfinyl group and the oxane ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylsulfinyl-1-phenylethyl)aniline: This compound shares a similar structure but lacks the oxane ring.
Phenoxyacetamide derivatives: These compounds have similar functional groups and are studied for their biological activities.
Uniqueness
N-(2-methylsulfinyl-1-phenylethyl)oxane-2-carboxamide is unique due to the presence of both the sulfinyl group and the oxane ring, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
